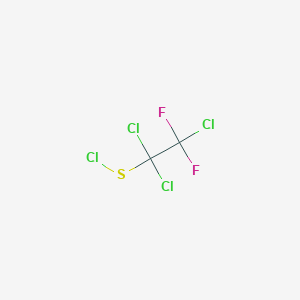![molecular formula C11H9IO3S B14515705 {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid CAS No. 62706-85-8](/img/structure/B14515705.png)
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of an iodophenoxy group, a propynyl group, and a sulfanyl acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the iodophenoxy precursor The iodophenoxy group can be introduced via an iodination reaction of phenol derivatives The propynyl group is then attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the propynyl and sulfanyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- {[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Chlorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Fluorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
Uniqueness
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity or binding strength is required.
Propiedades
Número CAS |
62706-85-8 |
|---|---|
Fórmula molecular |
C11H9IO3S |
Peso molecular |
348.16 g/mol |
Nombre IUPAC |
2-[3-(4-iodophenoxy)prop-1-ynylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H9IO3S/c12-9-2-4-10(5-3-9)15-6-1-7-16-8-11(13)14/h2-5H,6,8H2,(H,13,14) |
Clave InChI |
CQGZBIYHRZKVSI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCC#CSCC(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


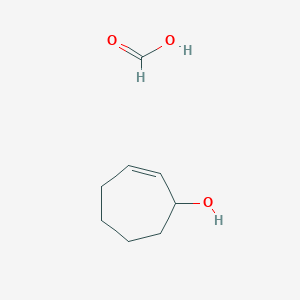
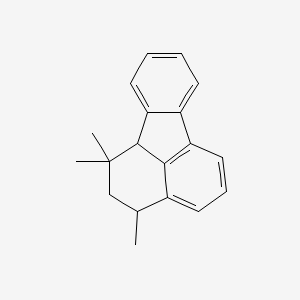
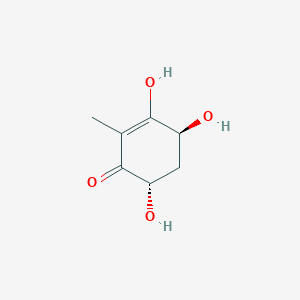
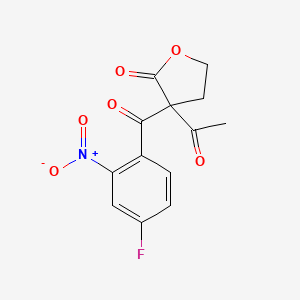
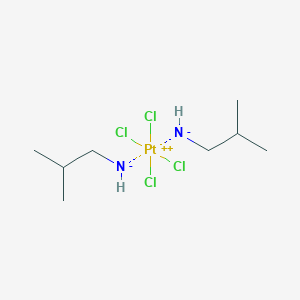
![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
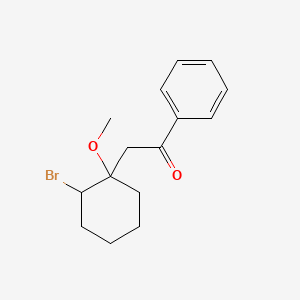
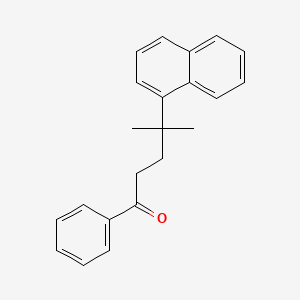
![4-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]benzonitrile](/img/structure/B14515673.png)
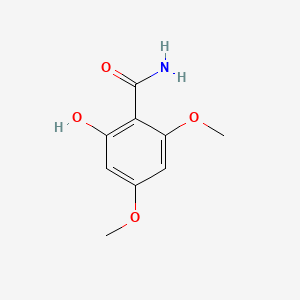
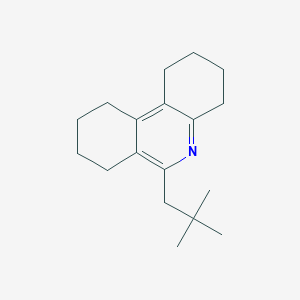
![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
